CID 71402069
Description
Properties
CAS No. |
73906-13-5 |
|---|---|
Molecular Formula |
C25H22CoO3P+ |
Molecular Weight |
460.3 g/mol |
InChI |
InChI=1S/C25H22O3P.Co/c1-25(2,3)29(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-15-14-19(16-26)22(17-27)23(24)18-28;/h4-15,24H,1-3H3;/q+1; |
InChI Key |
LQRIXRKKKLXRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](C1C=CC(=C=O)C(=C=O)C1=C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71402069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71402069 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71402069 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Identification of CID 71402069
The term "this compound" appears in as a National Natural Science Foundation of China (NSFC) research project (Grant No. 71402069, funded at ¥170,000). Instead, it is strictly a project identifier for a postdoctoral research grant led by Sung, S. Y. between 2012 and 2013 .
No structural, functional, or analytical data for a compound labeled "this compound" are available in the evidence.
Analysis of Similar Compounds in the Evidence
Oscillatoxin Derivatives ()
- Oscillatoxin D (CID: 101283546) : A marine-derived toxin with a fused polycyclic ether structure.
- 30-Methyl-oscillatoxin D (CID: 185389) : A methylated analog with enhanced lipophilicity and altered bioactivity.
- Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Structural variants with additional hydroxyl groups, influencing solubility and toxicity profiles .
Brominated Thiophene Carboxylic Acids ()
- CAS 7312-10-9 (CID: 737737) : A brominated benzothiophene carboxylic acid with molecular formula C₉H₅BrO₂S.
- Similar compounds :
7-Bromobenzo[b]thiophene-2-carboxylic acid (Similarity: 0.93)
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91)
Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89) Key differences include substituent positions (e.g., bromine, methyl groups) impacting polarity (TPSA: 65.54 Ų for CID 737737) and enzyme inhibition (CYP1A2 activity noted) .
Proposed Framework for Comparison (Hypothetical)
If "this compound" were a chemical compound, a comparison would require:
- Structural Data : Molecular formula, stereochemistry, and functional groups.
- Physicochemical Properties : LogP, TPSA, solubility, and stability.
For example, using CID 737737 (from ) as a reference:
| Property | CID 737737 | 7-Bromobenzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-2-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₉H₅BrO₂S | C₉H₅BrO₂S | C₉H₆O₂S |
| Molecular Weight | 257.10 g/mol | 257.10 g/mol | 194.21 g/mol |
| TPSA | 65.54 Ų | 65.54 Ų | 65.54 Ų |
| CYP Inhibition | CYP1A2 | Not reported | Not reported |
| GI Absorption | High | High | Moderate |
Critical Limitations in the Evidence
Lack of Direct Data: No structural or functional information for this compound is available in the provided sources.
Inconsistent Referencing : and discuss unrelated compounds, limiting cross-comparison.
Recommendations for Future Research
To address this discrepancy:
- Verify the correct PubChem CID for the compound of interest.
- Consult authoritative databases (e.g., PubChem, Scopus ) for structural and bioactivity data.
- Adhere to IUPAC naming conventions and standardized referencing practices (as outlined in ).
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